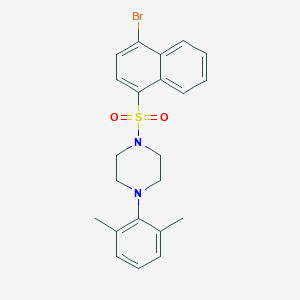

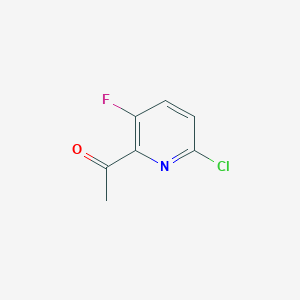

![molecular formula C17H14F3N3O3S2 B3011488 Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate CAS No. 1396877-23-8](/img/structure/B3011488.png)

Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate, is a complex molecule that appears to be related to various synthesized benzothiazole and thiophene derivatives. These types of compounds are often studied for their potential applications in pharmaceuticals and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman Acetates of 2-(Acylamino)benzaldehydes is achieved through the reaction of substituted methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol . Similarly, Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives are prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature . These methods suggest that the synthesis of the compound would likely involve similar conditions and reagents, such as the use of a base like sodium methoxide and a solvent system conducive to cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied and found to consist of a thiophene ring with a 2-amino group and a 3-methyl ester group . The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, which is a common feature in such compounds that could also be expected in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives leads to the formation of Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . Additionally, the amino-imino derivative prepared from these reactions can be used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions highlight the reactivity of the benzothiazole and thiophene moieties, which are likely to be relevant to the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate are not detailed in the provided papers, we can infer from related compounds that such molecules typically exhibit strong intermolecular interactions due to hydrogen bonding . The presence of a trifluoromethyl group suggests that the compound may have significant electronegativity, which could affect its reactivity and solubility. The spectroscopic data, such as IR, ^1H NMR, and MS spectra, are essential for confirming the structure of these compounds, as demonstrated in the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactivity

Research has demonstrated innovative synthesis methods and the chemical reactivity of related compounds, highlighting potential routes for modifying and studying the compound . For example, a study detailed the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to produce derivatives of acrylic acid and benzo[d][1,3]diazepin-carboxylic acid, showcasing methods for constructing complex molecules that could be applied to similar thiophene and benzo[d]thiazole derivatives (Stauss et al., 1972).

2. Biological Evaluation

Another study focused on the synthesis and biological evaluation of benzo[b]thiophene derivatives as anti-inflammatory agents, which could suggest potential biological or pharmacological applications for structurally related compounds, including the exploration of anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

3. Luminescence Sensing and Pesticide Removal

Research into thiophene-based metal-organic frameworks (MOFs) for luminescence sensing and pesticide removal highlights the versatility of thiophene derivatives in environmental and analytical chemistry. These MOFs were shown to be highly selective and sensitive to environmental contaminants, indicating that similar compounds could be engineered for sensing applications or environmental remediation (Zhao et al., 2017).

Direcciones Futuras

Thiazoles have been the focus of much research due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives, including “Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate”, to explore their potential as therapeutic agents .

Propiedades

IUPAC Name |

methyl 2-[[2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S2/c1-23(8-12(24)21-14-9(6-7-27-14)15(25)26-2)16-22-13-10(17(18,19)20)4-3-5-11(13)28-16/h3-7H,8H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXTAKQFXLCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=C(C=CS1)C(=O)OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

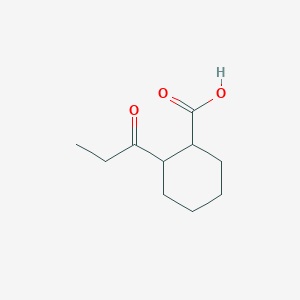

![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)

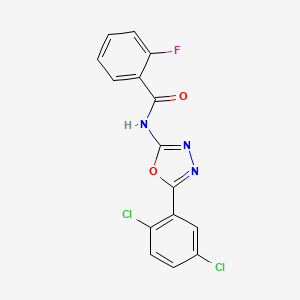

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

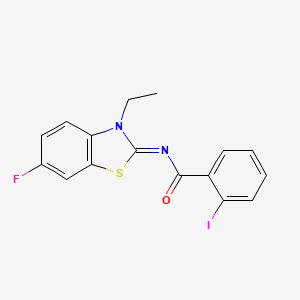

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)